molecular formula C18H12O6 B10821271 Sterigmatocystine-13C18

Sterigmatocystine-13C18

Cat. No.: B10821271
M. Wt: 342.15 g/mol
InChI Key: UTSVPXMQSFGQTM-GWOVMXGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sterigmatocystine-13C18 is a labeled version of sterigmatocystin, a mycotoxin produced by certain species of Aspergillus fungi. The compound is labeled with carbon-13 isotopes, making it useful as an internal standard in mass spectrometry for the quantification of sterigmatocystin. Sterigmatocystin itself is known for its toxic properties and has been studied for its effects on various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sterigmatocystine-13C18 involves the incorporation of carbon-13 isotopes into the sterigmatocystin molecule. This can be achieved through several synthetic routes, typically starting with a precursor that contains the carbon-13 isotope. The process involves multiple steps, including the formation of the core structure of sterigmatocystin and subsequent functionalization to introduce the carbon-13 labeled groups.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process requires stringent control of reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions within the molecule. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Sterigmatocystine-13C18 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can affect the carbonyl groups within the structure.

    Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Sterigmatocystine-13C18 is extensively used in scientific research due to its labeled isotopes, which facilitate precise quantification and tracking in various studies. Its applications include:

Mechanism of Action

Sterigmatocystine-13C18 exerts its effects through mechanisms similar to those of sterigmatocystin. It interacts with cellular components, leading to the generation of reactive oxygen species and subsequent oxidative stress. This can result in DNA damage, cell cycle arrest, and apoptosis. The molecular targets include key regulatory proteins and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Sterigmatocystine-13C18 can be compared with other mycotoxins such as aflatoxins and ochratoxins. While all these compounds are produced by fungi and exhibit toxic properties, this compound is unique due to its isotopic labeling, which enhances its utility in analytical applications. Similar compounds include:

This compound stands out for its specific labeling, which allows for precise tracking and quantification in various research and industrial applications.

Properties

Molecular Formula

C18H12O6

Molecular Weight

342.15 g/mol

IUPAC Name

(3S,7R)-15-hydroxy-11-(113C)methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one

InChI

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3/t8-,18+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1

InChI Key

UTSVPXMQSFGQTM-GWOVMXGDSA-N

Isomeric SMILES

[13CH3]O[13C]1=[13C]2[13C](=[13C]3[13C@@H]4[13CH]=[13CH]O[13C@@H]4O[13C]3=[13CH]1)O[13C]5=[13CH][13CH]=[13CH][13C](=[13C]5[13C]2=O)O

Canonical SMILES

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O

Origin of Product

United States

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